Clobazam-d5
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Overview
Description
Clobazam-d5 is a deuterated form of clobazam, a benzodiazepine derivative used primarily as an anticonvulsant and anxiolytic. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. Clobazam itself has been widely used in the treatment of epilepsy and anxiety disorders due to its efficacy and relatively favorable side-effect profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clobazam-d5 involves the incorporation of deuterium atoms into the clobazam molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogen-deuterium exchange reaction, where clobazam is treated with deuterated water (D2O) under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography and mass spectrometry are used to confirm the incorporation of deuterium atoms and to ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Clobazam-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Halogenation and other substitution reactions can modify the benzodiazepine ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-oxide this compound, reduced this compound, and halogenated this compound .
Scientific Research Applications
Clobazam-d5 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of clobazam.
Biology: Employed in biological studies to understand the pharmacokinetics and pharmacodynamics of clobazam.
Medicine: Utilized in clinical research to investigate the efficacy and safety of clobazam in treating various neurological disorders.
Industry: Applied in the pharmaceutical industry for the development of new benzodiazepine derivatives and for quality control purposes
Mechanism of Action
Clobazam-d5 exerts its effects by enhancing the inhibitory action of gamma-aminobutyric acid (GABA) at the GABA-A receptors in the central nervous system. This leads to increased chloride ion conductance, resulting in hyperpolarization and stabilization of neuronal membranes. The molecular targets include the alpha-2 and gamma-2 subunits of the GABA-A receptor, which mediate the anxiolytic and anticonvulsant effects of the compound .
Comparison with Similar Compounds
Similar Compounds
Clonazepam: Another benzodiazepine with anticonvulsant properties.
Diazepam: Widely used for its anxiolytic and muscle relaxant effects.
Lorazepam: Known for its sedative and anxiolytic properties.
Uniqueness of Clobazam-d5
This compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways and improve the stability of the compound, providing more accurate and reliable data in scientific research .
Biological Activity
Clobazam-d5 is a deuterated form of clobazam, an antiepileptic drug primarily used in the treatment of Lennox-Gastaut syndrome and other seizure disorders. The biological activity of clobazam and its metabolites, particularly norclobazam, has been extensively studied, revealing significant insights into their mechanisms of action, pharmacokinetics, and therapeutic efficacy.
Clobazam acts as a positive allosteric modulator at the GABAA receptor, specifically binding to the interface of the α2 and γ2 subunits. This binding enhances GABA's inhibitory effects by increasing chloride ion influx, leading to hyperpolarization of neurons and subsequent reduction in neuronal excitability .
Key Points:
- GABAA Receptor Interaction : Clobazam increases GABA binding and promotes chloride ion flow across neuronal membranes.
- Selectivity : Clobazam shows greater affinity for the α2 subunit compared to the α1 subunit, distinguishing it from other benzodiazepines .
Pharmacokinetics
Clobazam is extensively metabolized in the liver through cytochrome P450 enzymes, primarily CYP3A4. The major metabolites include norclobazam (N-desmethylclobazam) and 4'-hydroxyclobazam. Notably, norclobazam is pharmacologically active and has been shown to have a longer half-life than clobazam itself .
Parameter | Clobazam | Norclobazam |
---|---|---|
Metabolism | Hepatic (CYP3A4) | Hepatic (CYP2C19) |
Active Metabolite | No | Yes |
Plasma Concentration Ratio | 1 | 3-5 times higher than clobazam |
Clinical Efficacy
Clobazam has been evaluated in numerous clinical studies for its effectiveness in managing various types of seizures. In over 50 studies involving more than 3000 patients, clobazam has demonstrated significant efficacy as an adjunctive therapy for refractory epilepsy.
Case Studies:
- Koeppen et al. Study : A double-blind crossover study involving 129 patients with complex partial seizures showed that 19% achieved seizure freedom on clobazam compared to none on placebo .
- Montenegro et al. Study : In a retrospective analysis of 97 adults with refractory partial epilepsy, 57% experienced over a 50% improvement in seizure control over an average of 16.7 months .
- Lennox-Gastaut Syndrome Trials : Phase II and III trials indicated that clobazam significantly reduced seizure frequency with minimal adverse effects. In one study, patients receiving clobazam showed a reduction in drop seizure rates by up to 68.3% compared to placebo .
Adverse Effects
While clobazam is generally well-tolerated, some patients may experience side effects such as somnolence, lethargy, and sedation. These effects are typically mild to moderate and manageable . Long-term studies have indicated that adverse effects do not significantly increase over time .
Properties
Molecular Formula |
C16H13ClN2O2 |
---|---|
Molecular Weight |
305.77 g/mol |
IUPAC Name |
7-chloro-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C16H13ClN2O2/c1-18-13-8-7-11(17)9-14(13)19(16(21)10-15(18)20)12-5-3-2-4-6-12/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D |
InChI Key |
CXOXHMZGEKVPMT-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=O)N(C3=C2C=C(C=C3)Cl)C)[2H])[2H] |
Canonical SMILES |
CN1C(=O)CC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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